molecular formula C29H24ClFN2O2 B303887 4-(2-chlorophenyl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(2-chlorophenyl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B303887
M. Wt: 487 g/mol
InChI Key: CIQFOLJJJDAKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chlorophenyl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, commonly known as CFM-2, is a quinoline-based compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of CFM-2 is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and oxidative stress. CFM-2 has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and oxidative stress. CFM-2 has also been shown to inhibit the activity of proteins such as AKT and ERK, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
CFM-2 has been shown to have various biochemical and physiological effects in animal models and in vitro studies. In cancer research, CFM-2 has been shown to inhibit the expression of genes involved in cell growth and survival, such as Bcl-2 and survivin. In inflammation research, CFM-2 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1). In neurodegenerative disease research, CFM-2 has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and reduce the production of reactive oxygen species (ROS).

Advantages and Limitations for Lab Experiments

CFM-2 has several advantages for lab experiments, including its high potency and selectivity, its ability to inhibit multiple signaling pathways, and its ability to induce apoptosis in cancer cells. However, there are also some limitations to using CFM-2 in lab experiments, such as its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on CFM-2, including its potential as a therapeutic agent in various diseases, its mechanism of action, and its optimization for use in drug development. Some possible future directions include:
- Further studies on the efficacy of CFM-2 in animal models and clinical trials for various diseases, such as cancer, inflammation, and neurodegenerative diseases.
- Studies on the molecular targets of CFM-2 and its mechanism of action, including the identification of downstream signaling pathways and the role of CFM-2 in regulating gene expression.
- Optimization of CFM-2 for use in drug development, including the development of more soluble analogs and the identification of potential drug-drug interactions.

Synthesis Methods

CFM-2 can be synthesized using a multistep process that involves the reaction of 2-chlorobenzaldehyde with 3-fluoroaniline to form an intermediate product, which is then reacted with 2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to yield CFM-2. The purity of the final product can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

CFM-2 has been studied for its potential as a therapeutic agent in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, CFM-2 has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo. In inflammation research, CFM-2 has been shown to reduce inflammation and oxidative stress in animal models of rheumatoid arthritis and sepsis. In neurodegenerative disease research, CFM-2 has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

properties

Product Name

4-(2-chlorophenyl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C29H24ClFN2O2

Molecular Weight

487 g/mol

IUPAC Name

4-(2-chlorophenyl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C29H24ClFN2O2/c1-17-26(29(35)33-21-11-7-10-20(31)16-21)27(22-12-5-6-13-23(22)30)28-24(32-17)14-19(15-25(28)34)18-8-3-2-4-9-18/h2-13,16,19,27,32H,14-15H2,1H3,(H,33,35)

InChI Key

CIQFOLJJJDAKOJ-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4Cl)C(=O)NC5=CC(=CC=C5)F

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4Cl)C(=O)NC5=CC(=CC=C5)F

Origin of Product

United States

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